molecular formula C8H13ClN2S B2518283 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride CAS No. 2225142-17-4

2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride

Cat. No. B2518283
CAS RN: 2225142-17-4
M. Wt: 204.72
InChI Key: QSEVEHUNWIMVMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting with basic building blocks. For instance, the synthesis of thiazolo[3,2-d][1,4]benzoxazepin derivatives is achieved by condensation of (S)-penicillamine methyl or ethyl ester hydrochloride with salicylaldehyde derivatives, followed by acylation and cyclization steps . Although the exact synthesis of 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride is not described, similar synthetic strategies could potentially be applied, with modifications to the starting materials and reaction conditions to obtain the desired compound.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like those mentioned in the papers is complex, with multiple ring systems. The conformational data of these compounds are crucial for understanding their chemical behavior and potential interactions with biological targets . The analysis of the molecular structure would involve studying the stereochemistry and the electronic distribution within the molecule, which can be done using spectroscopic methods and computational chemistry tools.

Chemical Reactions Analysis

The chemical reactions involving the synthesis of related compounds include condensation, acylation, and cyclization . Additionally, the introduction of a cyclopropane ring by the dichloromethylene transfer reaction is another example of the type of chemical reactions that could be relevant to the synthesis of 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride . These reactions are typically sensitive to reaction conditions such as temperature, solvent, and catalysts, which would need to be optimized for the synthesis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would include its melting point, boiling point, solubility, stability, and reactivity. These properties are influenced by the molecular structure and are important for the practical handling of the compound, as well as for predicting its behavior in biological systems. The papers provided do not detail these properties for 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride, but similar compounds' properties are typically characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy .

Scientific Research Applications

Synthetic Applications and Pharmacological Potential

  • Synthetic Approaches for Heterocyclic Compounds : This compound is part of broader research on synthetic methodologies for benzimidazoles, quinoxalines, and benzo(1,5)diazepines, focusing on the condensation of o-phenylenediamines with electrophilic reagents. Such synthetic pathways are crucial for developing azolylthiazoles, a class of compounds with notable biological applications reviewed up to 2011. The review highlights the synthesis of diverse derivatives and their potential biological significance, underscoring the importance of such synthetic routes in drug discovery (Ibrahim, 2011).

  • Neurodegeneration, Addiction, Anxiety, and Pain Management : The research into mGluR5 antagonists, including compounds related to the chemical class of "2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride," sheds light on their utility in exploring physiological and pathophysiological roles of mGluR5. These antagonists, like MPEP and MTEP, are studied for their selectivity and potential in treating neurodegenerative diseases, addiction, anxiety, and pain, offering insights into novel therapeutic approaches (Lea & Faden, 2006).

  • Pharmacological Properties of Seven Membered Heterocyclic Compounds : Azepine derivatives, including the structure related to "2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride," are highlighted for their pharmacological and therapeutic implications. This review encompasses fifty years of literature on the synthesis, reactions, and biological properties of seven-member heterocyclic compounds, emphasizing the need for further exploration in their biological activities (Kaur et al., 2021).

  • Heterocyclic Compounds in Drug Development : The significance of heterocyclic compounds, including thiazolo and azepine derivatives, in drug development is underscored. These compounds are pivotal in developing anticonvulsants, antivirals, anti-inflammatory agents, and more, showcasing the broad pharmaceutical applications of heterocyclic chemistries (Baranwal et al., 2022).

properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.ClH/c1-6-10-7-4-2-3-5-9-8(7)11-6;/h9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEVEHUNWIMVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)NCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride

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